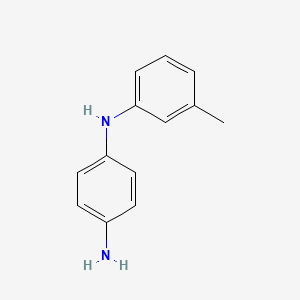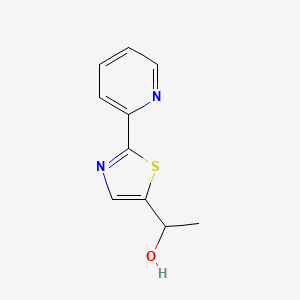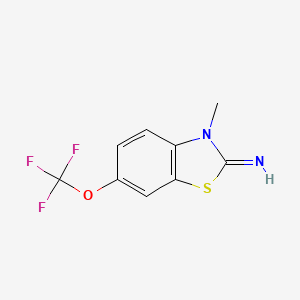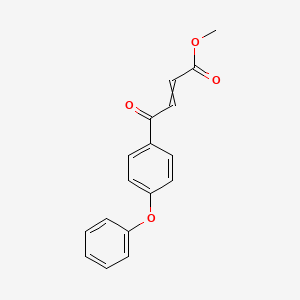![molecular formula C14H10O6 B8537633 4,4'-Dihydroxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B8537633.png)
4,4'-Dihydroxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4,4’-Dihydroxydiphenic acid is an organic compound with the molecular formula C14H10O6 It is a derivative of diphenic acid, characterized by the presence of two hydroxyl groups attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: 4,4’-Dihydroxydiphenic acid can be synthesized through several methods. One common approach involves the oxidation of phenanthrene using oxidizing agents such as hydrogen peroxide, chromium trioxide, potassium dichromate, or potassium permanganate . This process first yields phenanthrenequinone, which upon further oxidation, produces 4,4’-dihydroxydiphenic acid. Another method involves the decomposition of 4,4’-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent .
Industrial Production Methods: In industrial settings, the production of 4,4’-dihydroxydiphenic acid often involves large-scale oxidation reactions. The use of trichlorobenzene as a solvent and potassium bicarbonate as a base has been reported to improve the yield and purity of the compound .
化学反応の分析
Types of Reactions: 4,4’-Dihydroxydiphenic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: It can be reduced to form corresponding dihydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Ethers, esters.
科学的研究の応用
4,4’-Dihydroxydiphenic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and coordination polymers.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of 4,4’-dihydroxydiphenic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially exerting antioxidant effects .
類似化合物との比較
Diphenic Acid: [1,1’-Biphenyl]-2,2’-dicarboxylic acid, a closely related compound with carboxyl groups instead of hydroxyl groups.
4,4’-Dihydroxybiphenyl: A similar compound with hydroxyl groups but lacking the carboxyl groups.
Uniqueness: 4,4’-Dihydroxydiphenic acid is unique due to the presence of both hydroxyl and carboxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research.
特性
分子式 |
C14H10O6 |
|---|---|
分子量 |
274.22 g/mol |
IUPAC名 |
2-(2-carboxy-4-hydroxyphenyl)-5-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10O6/c15-7-1-3-9(11(5-7)13(17)18)10-4-2-8(16)6-12(10)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) |
InChIキー |
JDGZONSWIMFPDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)C(=O)O)C2=C(C=C(C=C2)O)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Silane, [(2-bromophenyl)methoxy]trimethyl-](/img/structure/B8537566.png)

![4-[(4-Amino-1,6-dihydro-6-oxo-2-pyrimidinyl)amino]benzonitrile](/img/structure/B8537580.png)






![5-Fluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B8537638.png)



